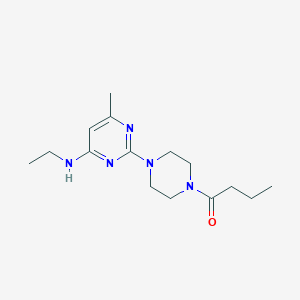![molecular formula C24H21ClFN3O3S B2747515 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1031575-39-9](/img/structure/B2747515.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule. It has a molecular formula of C23H19ClFN3O3S and an average mass of 471.932 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. These include a benzothiadiazin ring, a fluorophenyl group, and an acetamide group . Further analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.Scientific Research Applications
Metabolic Stability Improvement
One study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, exploring various 6,5-heterocycles to enhance metabolic stability. The research addressed the metabolic deacetylation issue of a related compound, leading to the investigation of alternative heterocyclic analogues. This work highlights the importance of chemical modifications to improve drug stability (Stec et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study explored the spectroscopic and quantum mechanical properties of benzothiadiazinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research also delved into ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), suggesting applications beyond traditional chemical boundaries, such as in renewable energy and biological interactions (Mary et al., 2020).
Anti-inflammatory Activity
Research on novel acetamide derivatives highlighted their anti-inflammatory activity, presenting a series of synthesized compounds and their chemical characterization. This indicates the compound's utility in designing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial Activity
The antimicrobial activity of sulfide and sulfone derivatives of a related compound was assessed against various bacterial and fungal strains. This research suggests the potential of these compounds in developing new antimicrobial agents, underscoring the importance of structural modification to enhance biological activity (Badiger et al., 2013).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O3S/c1-15(2)16-7-10-18(11-8-16)27-23(30)14-29-28-24(19-5-3-4-6-21(19)26)20-13-17(25)9-12-22(20)33(29,31)32/h3-13,15H,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBCQYOXKVBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
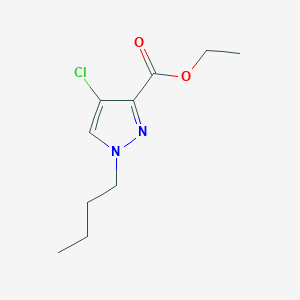
![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)
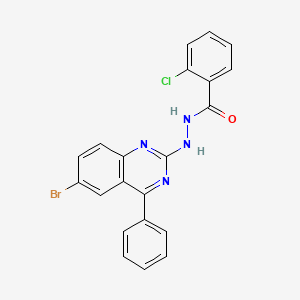
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
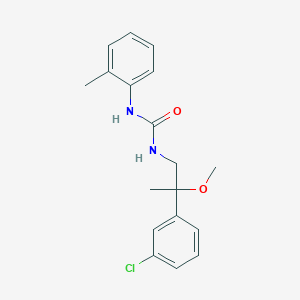
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)
![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
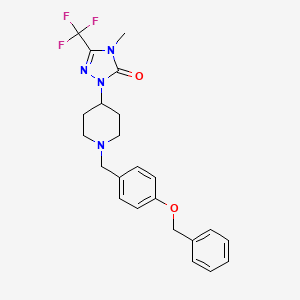
![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
amine](/img/structure/B2747452.png)
